molecular formula C₁₇₀H₂₅₉N₄₉O₄₂S₁ B612640 372146-18-4 CAS No. 372146-18-4

372146-18-4

Katalognummer: B612640
CAS-Nummer: 372146-18-4
Molekulargewicht: 3693.30
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

372146-18-4

Molekularformel

C₁₇₀H₂₅₉N₄₉O₄₂S₁

Molekulargewicht

3693.30

Sequenz

One Letter Code: DRQIKIWFQNRRMKWKKTALDWSWLQTE

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

IKK gamma NBD Inhibitory Peptide is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions .

Industrial Production Methods

Industrial production of IKK gamma NBD Inhibitory Peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

IKK gamma NBD Inhibitory Peptide primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the IKK gamma NBD Inhibitory Peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Wissenschaftliche Forschungsanwendungen

IKK gamma NBD Inhibitory Peptide has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the nuclear factor kappa B signaling pathway.

    Biology: Investigates the role of nuclear factor kappa B in cellular processes such as inflammation and immune response.

    Medicine: Explores potential therapeutic applications in diseases where nuclear factor kappa B is implicated, such as cancer and inflammatory diseases.

    Industry: Utilized in the development of new drugs targeting the nuclear factor kappa B pathway

Wirkmechanismus

IKK gamma NBD Inhibitory Peptide exerts its effects by binding to the NEMO-binding domain of IKK gamma. This binding prevents the interaction of IKK gamma with IKK alpha and IKK beta, thereby inhibiting the activation of the nuclear factor kappa B pathway. This inhibition leads to a reduction in the expression of genes involved in inflammation and cell survival .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • CAS Number : 372146-18-4
  • IUPAC Name : IKKγ NBD Inhibitory Peptide acetate
  • Molecular Formula : C₁₇₀H₂₅₉N₄₉O₄₂S₁
  • Molecular Weight : 3693.30 g/mol
  • Sequence : Single-letter code DRQIKIWFQNRRMKWKKTALDWSWLQTE .

Function and Mechanism: This peptide specifically inhibits the NF-κB pathway by blocking the interaction between the NEMO-binding domain (NBD) of IKKγ (also known as NEMO) and IKKα/IKKβ kinases. This inhibition prevents TNF-α-induced NF-κB activation, making it a critical tool in studying inflammatory diseases, cancer, and neuroprotection .

Physical and Chemical Properties :

  • Purity : 98.7% (as reported in laboratory stock) .
  • Solubility : Typically reconstituted in sterile water or buffer for in vitro assays.

Comparison with Similar Compounds

The following table compares 372146-18-4 with structurally or functionally relevant compounds based on available evidence:

Parameter 372146-18-4 428854-24-4 () 1046861-20-4 () 1761-61-1 ()
CAS Number 372146-18-4 428854-24-4 1046861-20-4 1761-61-1
Molecular Formula C₁₇₀H₂₅₉N₄₉O₄₂S₁ C₁₇H₁₅FN₈ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 3693.30 350.35 235.27 201.02
Primary Function NF-κB inhibition Not explicitly stated (pyrimidine derivative) Boronic acid derivative Brominated aromatic compound
Biological Target IKKγ/NEMO interaction Unspecified Unspecified Unspecified
Assay Purity 98.7% N/A N/A N/A
Key Applications Inflammation, neuroprotection Synthetic intermediate (hypothesized) Organoboron reagent Organic synthesis

Key Observations :

Structural Uniqueness :

  • 372146-18-4 is a large peptide (MW 3693.30), whereas the compared compounds are small molecules (MW 201–350). This size difference impacts bioavailability and mechanism of action. Peptides often exhibit higher target specificity but lower oral bioavailability compared to small molecules .

Functional Distinction :

  • Unlike 428854-24-4 (a pyrimidine derivative) and 1046861-20-4 (a boronic acid), 372146-18-4 directly modulates protein-protein interactions in the NF-κB pathway. The other compounds lack documented roles in this pathway .

Therapeutic Relevance :

  • 372146-18-4 has demonstrated in vivo efficacy in neuroprotection and inflammation models, whereas the compared compounds are primarily used in synthetic chemistry or lack detailed biological data .

Research Findings and Limitations

Advantages of 372146-18-4 :

  • High specificity for the IKKγ/NEMO interface, reducing off-target effects in cellular assays .
  • Validated in complex disease models, including cerebral ischemia .

Limitations :

  • Poor blood-brain barrier penetration due to its peptide nature, limiting systemic applications .
  • No direct structural analogs with comparable NF-κB inhibitory activity are reported in the provided evidence.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.